molecular formula C7H6BrClO B3191510 3-(Bromomethyl)-4-chloranyl-phenol CAS No. 54942-92-6

3-(Bromomethyl)-4-chloranyl-phenol

Cat. No.: B3191510
CAS No.: 54942-92-6
M. Wt: 221.48 g/mol
InChI Key: SDBYAOPSLQHREB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloranyl-phenol is an organic compound that features both bromine and chlorine substituents on a phenol ring

Preparation Methods

The synthesis of 3-(Bromomethyl)-4-chloranyl-phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce the bromomethyl group. This is followed by chlorination to add the chlorine substituent. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol involves its ability to form covalent bonds with nucleophiles. The bromomethyl group is particularly reactive and can form bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

3-(Bromomethyl)-4-chloranyl-phenol can be compared to other halogenated phenols such as:

  • 2-(Bromomethyl)-4-chloranyl-phenol
  • 3-(Chloromethyl)-4-bromanyl-phenol
  • 4-(Bromomethyl)-2-chloranyl-phenol

These compounds share similar chemical properties but differ in the position of the halogen substituents, which can affect their reactivity and applications .

Properties

IUPAC Name

3-(bromomethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBYAOPSLQHREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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